molecular formula C9H8N4O B182888 4-Salicylideneamino-1,2,4-triazole CAS No. 32787-84-1

4-Salicylideneamino-1,2,4-triazole

Cat. No. B182888
CAS RN: 32787-84-1
M. Wt: 188.19 g/mol
InChI Key: CFKGXIKTWITWDK-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Salicylideneamino-1,2,4-triazole (SAT) is a chemical compound that has garnered attention in the scientific research community due to its potential applications in various fields. It is a Schiff base derivative of 1,2,4-triazole and salicylaldehyde, and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 4-Salicylideneamino-1,2,4-triazole is not yet fully understood. However, it is believed that 4-Salicylideneamino-1,2,4-triazole acts by inhibiting the activity of enzymes involved in various metabolic pathways. 4-Salicylideneamino-1,2,4-triazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Salicylideneamino-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, as well as enzymes involved in the metabolism of carbohydrates and lipids. 4-Salicylideneamino-1,2,4-triazole has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

4-Salicylideneamino-1,2,4-triazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in high yields. 4-Salicylideneamino-1,2,4-triazole is also stable under normal laboratory conditions, and has a long shelf life. However, 4-Salicylideneamino-1,2,4-triazole has limitations in terms of its solubility, which can make it difficult to work with in certain experiments. In addition, 4-Salicylideneamino-1,2,4-triazole can be toxic to some organisms, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-Salicylideneamino-1,2,4-triazole. One area of research is the development of new synthetic methods for 4-Salicylideneamino-1,2,4-triazole, which could lead to improved yields and properties. Another area of research is the study of the mechanism of action of 4-Salicylideneamino-1,2,4-triazole, which could lead to the development of new drugs and therapies. Finally, the use of 4-Salicylideneamino-1,2,4-triazole as a fluorescent probe for the detection of metal ions could be further explored, which could have applications in environmental monitoring and biological imaging.

Synthesis Methods

4-Salicylideneamino-1,2,4-triazole can be synthesized using various methods, including the condensation of salicylaldehyde and 4-amino-1,2,4-triazole in the presence of a catalyst, or by the reaction of salicylaldehyde and hydrazine hydrate with 4-nitro-1,2,4-triazole. Another method involves the reaction of salicylaldehyde with 4-amino-1,2,4-triazole in the presence of sodium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 215-217°C.

Scientific Research Applications

4-Salicylideneamino-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antiviral properties. 4-Salicylideneamino-1,2,4-triazole has also been studied for its potential use as a corrosion inhibitor, and as a ligand in coordination chemistry. In addition, 4-Salicylideneamino-1,2,4-triazole has been used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

32787-84-1

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

InChI

InChI=1S/C9H8N4O/c14-9-4-2-1-3-8(9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5+

InChI Key

CFKGXIKTWITWDK-YVMONPNESA-N

Isomeric SMILES

C1=C/C(=C/NN2C=NN=C2)/C(=O)C=C1

SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)O

Canonical SMILES

C1=CC(=CNN2C=NN=C2)C(=O)C=C1

Origin of Product

United States

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